A Technical Guide to 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester: Synthesis, Characterization, and Applications
A Technical Guide to 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester, a deuterated derivative of a biologically relevant benzofuran scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, a plausible synthetic pathway, analytical characterization, and potential applications. The strategic incorporation of deuterium can significantly enhance the pharmacokinetic properties of parent molecules, making this compound a valuable tool in modern medicinal chemistry.
Chemical Identity and Physicochemical Properties
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is a stable-labeled analog of 2,3-Dihydro-5-benzofuranacetic Acid Methyl Ester. The presence of two deuterium atoms on the acetyl methyl group provides a higher mass and stronger carbon-deuterium bonds compared to the corresponding carbon-hydrogen bonds. This isotopic substitution is a key feature, offering advantages in metabolic studies and as an internal standard in analytical assays.
Chemical Structure
The molecular structure consists of a 2,3-dihydrobenzofuran core, which is a bicyclic system composed of a fused benzene and a dihydrofuran ring. The acetic acid methyl ester group, deuterated at the alpha-carbon, is attached at the 5-position of the benzofuran ring.
Figure 1: Chemical structure of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1219153-23-7 | [1] |
| Molecular Formula | C₁₁H₁₀D₂O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| SMILES | COC(C([2H])([2H])C1=CC=C(OCC2)C2=C1)=O | [1] |
| Synonyms | methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate-d2 | [1] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester can be envisioned through a multi-step process, starting from commercially available precursors. The key steps involve the formation of the 2,3-dihydrobenzofuran core, followed by the introduction of the deuterated acetic acid methyl ester side chain.
Synthetic Strategy Overview
A plausible synthetic route involves the alkylation of a suitable phenol with a dihaloethane to form the dihydrofuran ring, followed by a Friedel-Crafts acylation to introduce the acetyl group, and subsequent esterification and deuteration.
Figure 2: Proposed synthetic workflow for 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester.
Detailed Experimental Protocol
Step 1: Esterification of 4-Hydroxyphenylacetic acid
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To a solution of 4-Hydroxyphenylacetic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxyphenylacetate.
Step 2: Synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
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To a solution of methyl 4-hydroxyphenylacetate (1 equivalent) and 1,2-dibromoethane (1.2 equivalents) in a suitable solvent like acetone, add potassium carbonate (2.5 equivalents).
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Reflux the mixture for 12-18 hours, monitoring by TLC.
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After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
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Purify the crude product by column chromatography on silica gel to obtain methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate.
Step 3: Deuteration to yield 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester
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Dissolve methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (1 equivalent) in a mixture of deuterated methanol (MeOD) and a catalytic amount of a strong base such as sodium methoxide.
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Stir the reaction mixture at room temperature for 24-48 hours to allow for H/D exchange at the alpha-carbon.
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Quench the reaction with D₂O and extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography to yield 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester.
Analytical Characterization
The identity and purity of the synthesized 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester should be confirmed using a combination of spectroscopic and chromatographic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the overall structure and the disappearance of the signal corresponding to the alpha-protons of the acetate group.
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²H NMR (Deuterium Nuclear Magnetic Resonance): To confirm the presence and location of the deuterium atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound (194.23 g/mol ) and to assess the isotopic purity.[1]
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High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
Applications in Research and Drug Development
Metabolic Studies and Pharmacokinetic Analysis
Deuterated compounds are invaluable tools in pharmacokinetic studies.[2] The replacement of hydrogen with deuterium can slow down the rate of metabolic processes that involve C-H bond cleavage due to the kinetic isotope effect.[2] This can lead to a longer half-life and improved metabolic stability of a drug candidate. 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester can be used as a stable-labeled internal standard for the quantification of its non-deuterated counterpart in biological matrices during preclinical and clinical studies.
Elucidation of Biological Pathways
The 2,3-dihydrobenzofuran scaffold is present in a variety of biologically active natural products and synthetic compounds.[3][4] These derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] The deuterated analog can be used in mechanistic studies to trace the metabolic fate of this class of compounds and to understand their interaction with biological targets. For instance, the benzofuran core is a key structural feature in compounds investigated as inhibitors of leukotriene biosynthesis, which are implicated in inflammatory conditions like asthma.[5]
Development of Novel Therapeutics
The improved pharmacokinetic profile of deuterated compounds can translate into enhanced therapeutic efficacy and potentially a better safety profile.[2] By understanding the metabolic pathways of 2,3-dihydrobenzofuran derivatives, medicinal chemists can strategically introduce deuterium at metabolically labile positions to design next-generation drug candidates with optimized properties. The core 2,3-dihydrobenzofuran structure is a versatile template for the design of new therapeutic agents.[5]
Conclusion
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is a valuable chemical entity for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacology. Its well-defined chemical structure, coupled with the strategic incorporation of deuterium, makes it an ideal tool for a range of applications, from fundamental metabolic research to the development of novel therapeutics. The synthetic route and analytical methods described in this guide provide a solid foundation for its preparation and characterization, enabling its use in advancing our understanding of the biological roles of benzofuran derivatives.
References
-
2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. [Link]
-
2,3-Dihydro-5-benzofuranacetic Acid Methyl Ester — Chemical Substance Information. NextSDS. [Link]
-
Benzofuran, 2,3-dihydro-2-methyl- - the NIST WebBook. NIST. [Link]
-
Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Cheméo. Cheméo. [Link]
-
2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC. NCBI. [Link]
-
Synthesis of 2-methyl-2,3-dihydrobenzofuran | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. NCBI. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR. IJSDR. [Link]
-
Mini review on important biological properties of benzofuran derivatives - MedCrave online. MedCrave. [Link]
- US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents.
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 2, 3-DIHYDRO-1, 5-BENZOTHIAZEPINE DERIVATIVES. IJPSR. [Link]
-
Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. - ResearchGate. ResearchGate. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
